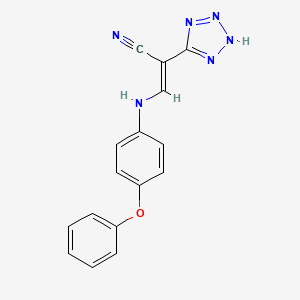

(E)-3-(4-phenoxyanilino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-3-(4-phenoxyanilino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile, also known as PTEN-IN-1, is a small molecule that has been extensively studied for its potential use in cancer therapy. It is a potent inhibitor of the phosphatase and tensin homolog (PTEN) enzyme, which is a tumor suppressor that is frequently mutated or deleted in many types of cancer.

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

Schiff base compounds, including those with tetrazole groups, have been synthesized and characterized, showing potent antibacterial activities against both gram-positive and gram-negative bacteria. Such compounds demonstrate the utility of tetrazole-based chemicals in developing new antibacterial agents. For instance, specific Schiff base compounds exhibited strong activity against Staphylococcus aureus and Bacillus cereus, highlighting their potential as antibacterial agents (Kakanejadifard et al., 2013).

Molecular Docking and Quantum Chemical Calculations

Molecular docking and quantum chemical calculations on similar compounds have been conducted to understand their molecular structure, spectroscopic data, and biological effects. These studies are crucial for predicting the molecular interactions and potential therapeutic applications of new compounds (Viji et al., 2020).

Photodynamic Therapy for Cancer Treatment

New zinc phthalocyanine compounds, characterized by high singlet oxygen quantum yield and good fluorescence properties, have been synthesized for potential use in photodynamic therapy for cancer treatment. Their remarkable properties make them suitable as Type II photosensitizers, indicating the role of tetrazole and related compounds in developing therapeutic agents (Pişkin et al., 2020).

Corrosion Inhibition

Theoretical studies on the corrosion inhibition efficiency of tetrazole derivatives on mild steel in acidic media have been conducted using Density Functional Theory (DFT). These studies provide insights into the potential use of tetrazole derivatives as corrosion inhibitors, which is crucial for protecting metals in various industrial applications (Elusta, 2019).

Emissive Properties and Organic Dyes

Tetrahydro (imidazo[1,5-a]pyrid-3-yl)phenols, a new class of large Stokes shift organic dyes, have been synthesized, showcasing intense fluorescence and high absolute quantum yields. These properties are significant for applications in dye-sensitized solar cells, organic light-emitting diodes (OLEDs), and as fluorescent markers in biological imaging (Marchesi et al., 2019).

Eigenschaften

IUPAC Name |

(E)-3-(4-phenoxyanilino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N6O/c17-10-12(16-19-21-22-20-16)11-18-13-6-8-15(9-7-13)23-14-4-2-1-3-5-14/h1-9,11,18H,(H,19,20,21,22)/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEUUUXQCLBDGRW-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=C(C#N)C3=NNN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)N/C=C(\C#N)/C3=NNN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(4-phenoxyanilino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Azabicyclo[2.1.1]hexan-4-ylmethanol;hydrochloride](/img/structure/B2661977.png)

![N-(benzo[d]thiazol-2-yl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2661980.png)

![N-(5-chloro-2-methylphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2661983.png)

![12-(Iodomethyl)-11-oxa-1,3,5-triazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-6,10-dione](/img/structure/B2661985.png)

![5-Ethyl-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2661986.png)

![(6-Chloroimidazo[1,2-b]pyridazin-3-yl)(phenyl)methanone](/img/structure/B2661992.png)

![4-acetyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2661993.png)

![2-tert-butyl-1-{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2661996.png)

![N,N'-bis(2,4-dichlorophenyl)-2-[(3-methoxypropylamino)methylidene]propanediamide](/img/structure/B2661999.png)